2,2-Diphenylethylamine

Descripción general

Descripción

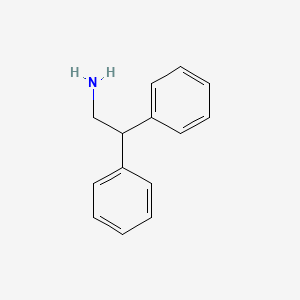

La 2,2-Difeniletilamina, también conocida como benzhidrilamina, es un compuesto orgánico con la fórmula química C14H15N. Se caracteriza por la presencia de dos grupos fenilo unidos a un esqueleto de etilamina.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La 2,2-Difeniletilamina se puede sintetizar a través de varios métodos. Un enfoque común involucra la aminación reductora de la benzofenona con amoníaco o una amina en presencia de un agente reductor como el borohidruro de sodio o el hidruro de litio y aluminio. La reacción generalmente procede en condiciones suaves, produciendo el producto deseado con alta eficiencia .

Métodos de Producción Industrial: En entornos industriales, la 2,2-Difeniletilamina se produce utilizando rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactores de flujo continuo para garantizar la calidad y el rendimiento constantes del producto. Las condiciones de reacción se optimizan para minimizar los subproductos y maximizar la eficiencia de la síntesis .

Análisis De Reacciones Químicas

Tipos de Reacciones: La 2,2-Difeniletilamina experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar iminas o nitrilos correspondientes utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.

Reducción: Se puede reducir para formar aminas secundarias o terciarias utilizando agentes reductores como el hidruro de litio y aluminio.

Reactivos y Condiciones Comunes:

Oxidación: Permanganato de potasio, trióxido de cromo.

Reducción: Hidruro de litio y aluminio, borohidruro de sodio.

Sustitución: Haluros de alquilo, haluros de acilo.

Principales Productos Formados:

Oxidación: Iminas, nitrilos.

Reducción: Aminas secundarias, aminas terciarias.

Sustitución: Aminas sustituidas, amidas.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Role in Drug Synthesis

2,2-Diphenylethylamine serves as a crucial building block in the synthesis of various pharmaceuticals. It is particularly significant in developing compounds aimed at treating neurological disorders. The compound's structure allows it to interact effectively with biological targets, making it valuable for creating novel therapeutic agents .

Case Study: Neurological Agents

Research has demonstrated that derivatives of DPEA exhibit promising activity against conditions such as depression and anxiety. For instance, modifications to the DPEA structure have led to the development of new antidepressants that show enhanced efficacy and reduced side effects compared to existing treatments .

Organic Synthesis

Chemical Reagent

In organic chemistry, this compound is utilized as a reagent or intermediate in synthesizing complex molecules. Its ability to facilitate reactions involving amine functionalities is particularly noted in the creation of various organic compounds with specific desired properties .

Data Table: Organic Reactions Involving DPEA

| Reaction Type | Product Example | Reference |

|---|---|---|

| N-alkylation | N-alkylated diphenylethylamines | |

| Coupling Reactions | Biologically active compounds | |

| Reductive Amination | Amines with enhanced properties |

Polymer Science

Enhancing Material Properties

DPEA is incorporated into polymer formulations to improve characteristics such as thermal stability and mechanical strength. This application is particularly relevant in materials science, where the performance of polymers can be significantly enhanced through the inclusion of functional amines like DPEA .

Case Study: Polymer Blends

Studies have shown that blending DPEA with conventional polymers results in materials with superior thermal properties and mechanical resilience. For example, DPEA-modified polyurethanes exhibit improved thermal degradation temperatures compared to their unmodified counterparts .

Analytical Chemistry

Development of Analytical Methods

The compound plays a vital role in developing analytical techniques such as chromatography. DPEA is used as a derivatizing agent to enhance the detection and separation of various chemical substances, improving analytical sensitivity and specificity .

Data Table: Analytical Techniques Utilizing DPEA

| Technique | Application | Benefits |

|---|---|---|

| Gas Chromatography | Separation of amines | High resolution |

| Liquid Chromatography | Analysis of pharmaceuticals | Enhanced detection limits |

| Mass Spectrometry | Identification of metabolites | Accurate mass determination |

Biochemical Research

Investigating Biological Interactions

In biochemical studies, this compound is employed to explore receptor interactions and enzyme activities. Its structural properties allow researchers to investigate how this compound influences biological pathways and cellular responses .

Case Study: NMDA Receptor Studies

Research involving DPEA has indicated its potential role as an NMDA receptor modulator. Studies using rat hippocampal slices have shown that DPEA can reduce NMDA-mediated excitatory postsynaptic potentials similarly to established drugs like ketamine, suggesting its potential therapeutic applications in treating neurodegenerative diseases .

Mecanismo De Acción

El mecanismo de acción de la 2,2-Difeniletilamina implica su interacción con objetivos y vías moleculares específicos. En los sistemas biológicos, el compuesto puede unirse a receptores como los receptores de serotonina, modulando su actividad y provocando diversos efectos fisiológicos. Las vías exactas y los objetivos moleculares dependen de la aplicación y el contexto específicos en los que se utiliza el compuesto .

Compuestos Similares:

Feniletilamina: Un compuesto con una estructura similar pero sin los dos grupos fenilo. Es conocido por sus propiedades estimulantes y psicoactivas.

Benzhidrilpiperazina: Otro compuesto con una estructura similar pero que contiene un anillo de piperazina en lugar del esqueleto de etilamina.

Unicidad de la 2,2-Difeniletilamina: La 2,2-Difeniletilamina es única debido a sus dos grupos fenilo, que le confieren propiedades químicas y biológicas distintas. Esta característica estructural permite aplicaciones versátiles en síntesis orgánica y química medicinal, convirtiéndola en un compuesto valioso en diversos campos de investigación .

Comparación Con Compuestos Similares

Phenethylamine: A compound with a similar structure but lacking the two phenyl groups. It is known for its stimulant and psychoactive properties.

Benzhydrylpiperazine: Another compound with a similar structure but containing a piperazine ring instead of the ethylamine backbone.

Uniqueness of 2,2-Diphenyl-ethylamine: 2,2-Diphenyl-ethylamine is unique due to its dual phenyl groups, which confer distinct chemical and biological properties. This structural feature allows for versatile applications in organic synthesis and medicinal chemistry, making it a valuable compound in various fields of research .

Actividad Biológica

2,2-Diphenylethylamine (DPEA) is a compound with significant biological activity, primarily recognized for its role in various pharmacological applications. This article explores the biological properties of DPEA, including its mechanism of action, therapeutic potential, and relevant case studies.

- Chemical Formula : C14H15N

- Molecular Weight : 209.28 g/mol

- CAS Number : 3963-62-0

DPEA exhibits a broad spectrum of biological activities attributed to its structural characteristics. It is known to interact with several neurotransmitter systems, particularly the serotonin and dopamine pathways. The compound acts as an antagonist at various receptor sites, influencing mood and behavior.

Key Mechanisms:

- Serotonin Reuptake Inhibition : DPEA has been shown to inhibit the reuptake of serotonin (5-HT), which can enhance mood and alleviate symptoms of depression .

- Dopamine D1 Antagonism : Research indicates that DPEA may act as a dopamine D1 antagonist, which could have implications for treating disorders related to dopaminergic dysfunction .

Biological Activities

The biological activities of DPEA extend beyond its neurochemical interactions. It has demonstrated antibacterial, antiplasmodial, and estrogenic activities.

Summary of Biological Activities:

1. Antibacterial Activity

A study evaluated the antibacterial effects of DPEA derivatives against resistant strains of bacteria. The results indicated that specific modifications to the DPEA structure enhanced its antibacterial potency, making it a candidate for developing new antibiotics .

2. Antiplasmodial Effects

Research conducted on DPEA derivatives revealed promising antiplasmodial activity against Plasmodium falciparum. The study highlighted the importance of structural modifications in increasing efficacy against malaria parasites .

Synthesis and Derivatives

The synthesis of DPEA and its derivatives is crucial for exploring its biological potential. Various synthetic pathways have been developed to produce DPEA analogs with enhanced biological properties.

Synthesis Overview:

Propiedades

IUPAC Name |

2,2-diphenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXMTUVIKZRXSSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00192732 | |

| Record name | 2,2-Diphenylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3963-62-0 | |

| Record name | 2,2-Diphenylethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3963-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Diphenylethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003963620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3963-62-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27209 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Diphenylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-diphenylethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-DIPHENYLETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XQD7X5YXD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.